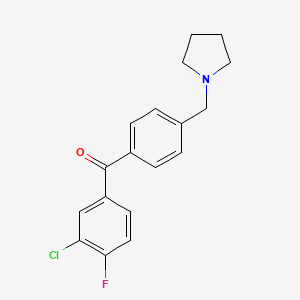

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone

Descripción

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone is a halogenated benzophenone derivative featuring a benzophenone backbone with three distinct substituents:

- Chloro (Cl) at position 3 of the first benzene ring.

- Fluoro (F) at position 4 of the same ring.

- Pyrrolidinomethyl (a pyrrolidine-linked methyl group) at position 4' of the second benzene ring.

This compound’s structure combines electron-withdrawing halogens (Cl and F) with a tertiary amine group (pyrrolidine), which may confer unique photochemical, electronic, and reactivity profiles. Benzophenones are widely studied for applications in photopolymerization, pharmaceuticals, and organic synthesis due to their radical-generating capabilities under UV light .

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-11-15(7-8-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWICYLVUOOTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642754 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-59-5 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-fluoro benzaldehyde and 4’-pyrrolidinomethyl benzophenone.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenones with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone is in drug development, particularly for its potential anticancer and antimicrobial properties.

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown an IC50 value of approximately 15 µM against MES-SA and MES-SA/Dx5 cell lines, suggesting its efficacy in inducing apoptosis through caspase pathway activation .

- Antimicrobial Properties : In antimicrobial studies, it has demonstrated notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . This positions it as a promising candidate for antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Piperidinomethyl-4'-trifluoromethylbenzophenone | Contains a piperidine ring instead of pyrrolidine | Different nitrogen heterocycle affects reactivity |

| 4-Chloro-4'-trifluoromethylbenzophenone | Lacks the nitrogen-containing substituent | Primarily used in industrial applications |

| 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | Contains a piperazine moiety | Exhibits distinct biological properties |

The unique combination of functional groups in this compound enhances both its chemical reactivity and biological activity compared to these similar compounds .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on MES-SA and MES-SA/Dx5 cell lines. The results indicated an IC value of approximately 15 µM, demonstrating significant cytotoxicity against these cancer cells. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it possessed notable antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

The electronic properties of benzophenone derivatives are heavily influenced by substituent type, position, and electronegativity. Below is a comparative analysis with key analogs:

Table 1: Substituent Profiles of Selected Benzophenone Derivatives

| Compound Name | Substituents (Position) | Functional Group | Key Properties |

|---|---|---|---|

| 3-Chloro-4-fluoro-4'-pyrrolidinomethyl BP | Cl (3), F (4), pyrrolidinomethyl | Amine (pyrrolidine) | High electronegativity, dual EWG* |

| 4-Fluoro-4'-thiomorpholinomethyl BP | F (4), thiomorpholinomethyl | Thioether, amine | Sulfur inclusion alters polarity |

| 3'-Chloro-4'-fluoro-2-piperidinomethyl BP | Cl (3'), F (4'), piperidinomethyl | Amine (piperidine) | Larger amine ring, steric effects |

| 3-Methoxy-4'-pyrrolidinomethyl BP | OCH₃ (3), pyrrolidinomethyl | Methoxy, amine | Electron-donating OCH₃ vs. EWG |

*EWG = Electron-Withdrawing Group

- Halogen vs. Methoxy Substitution: The Cl and F substituents in the target compound enhance electron withdrawal, reducing electron density on the aromatic ring compared to analogs like 3-Methoxy-4'-pyrrolidinomethyl benzophenone, where methoxy is electron-donating . Theoretical studies on 4-fluoro-4-hydroxybenzophenone (4F4OHBP) demonstrate that fluorine substitution lowers the energy gap (HOMO-LUMO), increasing chemical reactivity .

- Amine Group Variations: Pyrrolidinomethyl (5-membered amine ring) offers moderate steric hindrance and electron donation via the nitrogen lone pair. Thiomorpholinomethyl introduces a sulfur atom, which may enhance polarizability and alter UV absorption spectra .

Photochemical Reactivity

Benzophenones are renowned as photo-initiators due to their ability to generate radicals under UV light. The target compound’s dual halogen substitution (Cl and F) likely shifts its absorption to higher wavelengths compared to non-halogenated analogs, as seen in studies where benzophenone itself requires higher activation wavelengths than derivatives with electron-withdrawing groups . For example:

- Benzophenone (BP): λ_max ~350 nm.

- 4-Fluoro-4-hydroxybenzophenone (4F4OHBP): λ_max red-shifted due to fluorine’s inductive effect .

Research Findings and Implications

- Electronic Structure: Computational studies on 4F4OHBP reveal that fluorine substitution reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to unsubstituted benzophenone, suggesting enhanced reactivity for the target compound .

- Radical Generation : The dual EWG effect (Cl and F) in the target compound could lower the energy required for radical formation, making it a superior photo-initiator in specific polymer systems .

- Solubility: Pyrrolidinomethyl groups improve solubility in polar solvents compared to thiomorpholinomethyl or morpholinomethyl derivatives .

Actividad Biológica

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone (CFPB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity, mechanisms of action, and relevant research findings associated with CFPB.

Chemical Structure and Properties

CFPB is a derivative of benzophenone characterized by the presence of chloro and fluoro substituents along with a pyrrolidinomethyl group. This unique structure contributes to its distinct chemical and biological properties.

Antimicrobial Properties

CFPB has been studied for its antimicrobial activity . Research indicates that it exhibits significant inhibitory effects against various bacterial strains. The mechanism involves disrupting cellular processes in bacteria, leading to cell death.

- Study Findings : In vitro assays demonstrated that CFPB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Anticancer Properties

The anticancer potential of CFPB is another area of significant interest. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

- Cell Proliferation Inhibition : CFPB was shown to reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported at approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by changes in cell cycle progression observed through fluorescence-activated cell sorting (FACS) analysis. Cells treated with CFPB showed an increased percentage in the sub-G1 phase, indicating a rise in apoptotic cells .

The biological activity of CFPB is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Research suggests that CFPB may act as an inhibitor for certain enzymes involved in cancer progression and microbial metabolism. For example, it has been implicated in the inhibition of neuronal nitric oxide synthase (nNOS), which plays a role in neuroprotection and inflammation .

- Binding Affinity : Computational studies indicate that CFPB can effectively bind to target proteins, potentially altering their function and leading to therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CFPB, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone | Similar structure but different position | Antimicrobial |

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | Different substitution pattern | Anticancer |

CFPB stands out due to its specific substitution pattern, which enhances its biological activity compared to other derivatives.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that CFPB had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Studies : In vivo studies using chick chorioallantoic membrane assays demonstrated that CFPB significantly inhibited tumor growth by reducing angiogenesis within tumor tissues, supporting its application as an anticancer drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.